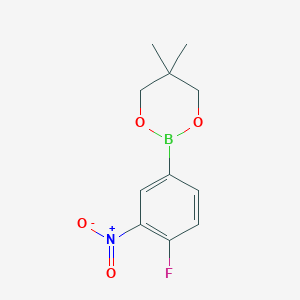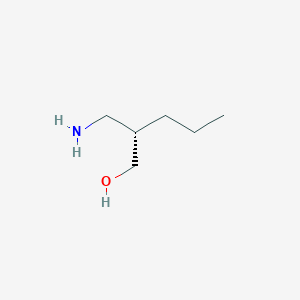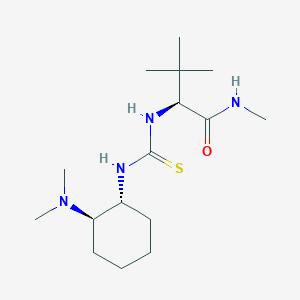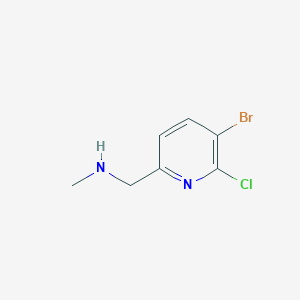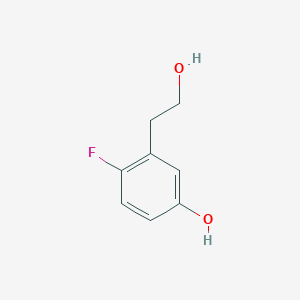
4-Fluoro-3-(2-hydroxyethyl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Fluoro-3-(2-hydroxyethyl)phenol is an organic compound with the molecular formula C8H9FO2 It is a derivative of phenol, where a fluorine atom is substituted at the fourth position and a hydroxyethyl group is attached to the third position of the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-3-(2-hydroxyethyl)phenol can be achieved through several methods. One common approach involves the nucleophilic aromatic substitution reaction of 4-fluorophenol with ethylene oxide under basic conditions. The reaction typically requires a strong base such as sodium hydroxide or potassium hydroxide and is carried out at elevated temperatures to facilitate the substitution process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also incorporate purification steps such as distillation or recrystallization to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-3-(2-hydroxyethyl)phenol undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a strong base and elevated temperatures.
Major Products Formed
Oxidation: 4-Fluoro-3-(2-carboxyethyl)phenol
Reduction: this compound
Substitution: Various substituted phenols depending on the nucleophile used
Scientific Research Applications
4-Fluoro-3-(2-hydroxyethyl)phenol has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of polymers, resins, and other materials with specific functional properties.
Mechanism of Action
The mechanism of action of 4-Fluoro-3-(2-hydroxyethyl)phenol involves its interaction with specific molecular targets. The hydroxyethyl group can form hydrogen bonds with proteins or enzymes, potentially inhibiting their activity. The fluorine atom can also participate in interactions with biological molecules, affecting their function and stability.
Comparison with Similar Compounds
Similar Compounds
4-Fluorophenol: Lacks the hydroxyethyl group, making it less versatile in chemical reactions.
3-(2-Hydroxyethyl)phenol: Lacks the fluorine atom, resulting in different chemical properties and reactivity.
4-(2-Hydroxyethyl)phenol: Similar structure but without the fluorine atom, leading to different applications and reactivity.
Uniqueness
4-Fluoro-3-(2-hydroxyethyl)phenol is unique due to the presence of both the fluorine atom and the hydroxyethyl group. This combination imparts distinct chemical properties, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C8H9FO2 |
|---|---|
Molecular Weight |
156.15 g/mol |
IUPAC Name |
4-fluoro-3-(2-hydroxyethyl)phenol |
InChI |
InChI=1S/C8H9FO2/c9-8-2-1-7(11)5-6(8)3-4-10/h1-2,5,10-11H,3-4H2 |
InChI Key |
XNRXELBCQJLVHM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1O)CCO)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-Chloro-6-(pyridin-4-yl)thieno[3,2-d]pyrimidine](/img/structure/B12956669.png)







